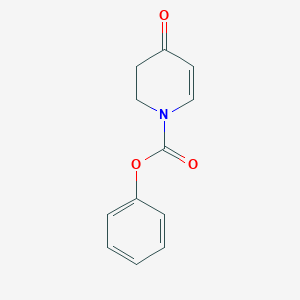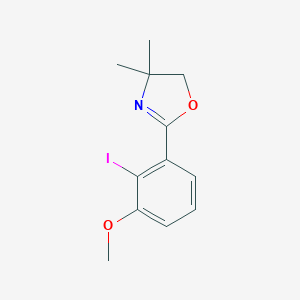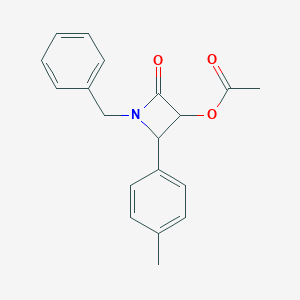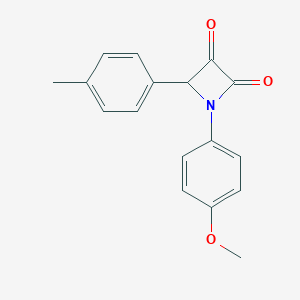
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EIM-4 and has been shown to have potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It may also have anti-inflammatory and antioxidant effects in the brain, which could make it useful for treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one of the limitations is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are many potential future directions for research on (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one. One area of interest is its potential use in combination with other drugs or therapies for treating cancer or neurodegenerative diseases. It may also be useful for studying the mechanisms of these diseases and for developing new treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in lab experiments.
Synthesemethoden
The synthesis of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the use of various reagents and solvents, including ethyl acetoacetate, indole-3-carboxaldehyde, and thiosemicarbazide. The reaction is typically carried out under reflux conditions and can take several hours to complete.
Wissenschaftliche Forschungsanwendungen
The potential applications of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in scientific research are vast. This compound has been shown to have potential uses in medicinal chemistry, including as a potential anti-cancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
|---|---|
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H15N3OS/c1-3-18-14(19)13(17(2)15(18)20)8-10-9-16-12-7-5-4-6-11(10)12/h4-9,16H,3H2,1-2H3/b13-8- |
InChI-Schlüssel |
NXOVZUVQYPWUPP-JYRVWZFOSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CNC3=CC=CC=C32)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)






